

A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-5-phenylpentanoic acid

Cat. No.: B112858

[Get Quote](#)

This technical guide provides an in-depth overview of **(S)-2-amino-5-phenylpentanoic acid**, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and its pivotal role in biochemical pathways, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

Nomenclature and Identification

(S)-2-amino-5-phenylpentanoic acid is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive list is provided below to facilitate cross-referencing.

Type	Identifier
Common Name	L-Homophenylalanine[1][2]
IUPAC Name	(2S)-2-amino-5-phenylpentanoic acid[3]
Systematic Name	(S)- α -amino-benzenepentanoic acid
CAS Number	62777-25-7[3]
Alternative CAS	34993-02-7[4][5][6]
PubChem CID	296866[7]
MDL Number	MFCD04117835[3]
Other Synonyms	5-Phenylnorvaline[8], L-Nva(5-phenyl)-OH[9], H-DL-Nva(Ph)(Ph)-OH[6]

Physicochemical Properties

The fundamental physicochemical properties of **(S)-2-amino-5-phenylpentanoic acid** are summarized in the table below. This data is crucial for its application in chemical synthesis and pharmaceutical formulation.

Property	Value	Reference
Molecular Formula	C11H15NO2	[4][5]
Molecular Weight	193.25 g/mol	[3]
Appearance	White to off-white powder or crystals	[3]
Purity	$\geq 97\%$	[3][4]
Storage Temperature	Room Temperature	[3]

Synthesis Methodologies

The synthesis of **(S)-2-amino-5-phenylpentanoic acid** can be achieved through both chemical and enzymatic routes. Enzymatic methods are often preferred due to their high stereoselectivity.

and milder reaction conditions.

Chemical Synthesis Protocol

A common chemical synthesis method involves the alkylation of a protected glycine derivative followed by deprotection.

Example Protocol: Synthesis from L-styrylalanine[10]

- Hydrogenation: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel and flush with nitrogen gas.
- Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.
- Reaction: Place the reaction vessel under a hydrogen atmosphere and stir the mixture for 2 hours at room temperature.
- Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.
- Isolation: Remove the organic solvent in vacuo to yield **(S)-2-amino-5-phenylpentanoic acid** as a white powder (51 mg, quantitative yield).
- Analysis: Confirm the product structure using $^1\text{H-NMR}$ and mass spectrometry. The expected mass for $\text{C}_{11}\text{H}_{16}\text{NO}_2$ ($[\text{M}+\text{H}]^+$) is 194.12.[10]

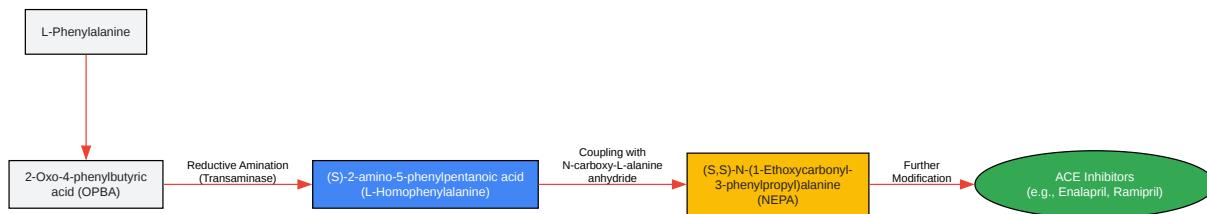
Enzymatic Synthesis Protocols

Enzymatic synthesis offers a highly specific and efficient alternative for producing enantiopure L-homophenylalanine. Transaminases are commonly employed for this purpose.

Protocol 1: Fed-Batch Reaction using α -Transaminase[2][4]

- Initial Reaction Mixture: In a 500 mL flask, prepare a solution of 30 mM (0.53 g) 2-oxo-4-phenylbutyric acid (OPBA) and 34.5 mM (0.5 g) L-glutamine in 100 mL of 50 mM phosphate buffer (pH 8) containing 5 mM pyridoxal 5'-phosphate (PLP).
- Enzyme Addition: Add 3 g of whole-cell α -transaminase from *Megasphaera elsdenii* (approximately 100 U/mL) to the mixture.

- Reaction Conditions: Stir the reaction at 700 rpm in a 40 °C oil bath.
- Fed-Batch Substrate Addition: In a separate flask, prepare 280 mL of the same buffer solution containing 400 mM (19.96 g) OPBA and 480 mM (18.82 g) L-glutamine. Add this solution to the reaction flask at a rate of 10 mL/h over 24 hours using a pump.
- Product Isolation: The product, L-homophenylalanine, will precipitate out of the solution due to its low solubility and can be collected by filtration.[2][4] Over 18 g of chemically pure L-homophenylalanine can be isolated through this method.[1][2][4]


Protocol 2: Asymmetric Synthesis using Recombinant Aromatic L-amino Acid Transaminase[11]

- Reaction Setup: Use a cell extract (75 U) from recombinant *E. coli* harboring the aromatic L-amino acid transaminase (AroATEs) gene.
- Substrate Addition: Perform the reaction with up to 840 mM of 2-oxo-4-phenylbutyric acid (2-OPBA) and L-aspartate as the amino donor. To avoid substrate inhibition, 2-OPBA can be added intermittently in its solid state.
- Equilibrium Shift: The low solubility of L-homophenylalanine (<2 mM) in the reaction buffer causes it to precipitate, driving the reaction equilibrium towards product formation.
- Product Recovery: After the reaction is complete, the precipitated L-homophenylalanine can be easily recovered by a simple pH shift of the reaction media, yielding a product with high purity (>99% ee). This method achieves a conversion yield of over 94%. [11]

Role in ACE Inhibitor Synthesis

L-homophenylalanine is a crucial chiral building block for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and heart failure.[12][13] The synthesis of these drugs, such as enalapril, ramipril, and benazepril, involves the incorporation of the L-homophenylalanine moiety.

The general pathway for the synthesis of ACE inhibitors using L-homophenylalanine is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Generalized synthetic pathway for ACE inhibitors starting from L-Phenylalanine.

Conclusion

(S)-2-amino-5-phenylpentanoic acid, or L-homophenylalanine, is a valuable non-natural amino acid with significant applications in the pharmaceutical industry. The availability of robust chemical and highly efficient enzymatic synthesis protocols facilitates its production at various scales. Its role as a key precursor in the manufacture of life-saving ACE inhibitors underscores its importance in modern drug development. This guide provides essential technical information to support further research and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 4. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-amino-5-phenylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 9. researchgate.net [researchgate.net]
- 10. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112858#synonyms-for-s-2-amino-5-phenylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com